
N-苯基苯并噻吩-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-phenylphenazine-1-carboxamide” is a derivative of phenazine-1-carboxamide (PCN), a phenazine derivative . PCN is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has attracted researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Synthesis Analysis
The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Molecular Structure Analysis
The molecular formula of “N-phenylphenazine-1-carboxamide” is C19H13N3O . The average mass is 299.326 Da and the mono-isotopic mass is 299.105865 Da .Chemical Reactions Analysis
The synthesis steps of PCN by Pseudomonas involve the conversion of PEP and E4P to shikimate via the shikimate pathway . Then, shikimate is converted to PCN via enzymes encoded by the conserved phenazine synthesis gene cluster phzABCDEFG .科学研究应用
Antagonistic to Fungal Phytopathogens
Phenazine-1-carboxamide (PCN), a derivative of phenazine, is strongly antagonistic to fungal phytopathogens . This high biocontrol activity has led researchers to isolate and identify novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .
Biocontrol Activity
The secondary metabolite produced by the Pseudomonas chlororaphis strain HT66, identified as PCN, has been found to have high biocontrol activity . This has led to increased interest in isolating and identifying novel bacterial strains for PCN production .
Fungicide Development
N-phenylphenazine-1-carboxamide has been studied as a novel fungicide against Rhizoctonia solani . The molecular mechanism of its inhibitory action has been explored, leading to the development of new fungicides .
Inhibition of Rhizoctonia Solani
The compound has been found to inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . This has led to its use as a fungicide in agricultural applications .
Inflammasome Inhibition
N-phenylphenazine-1-carboxamide has been studied for its potential as an inhibitor of the NLRP3 inflammasome . This has implications for the treatment of diseases where the NLRP3 inflammasome plays a role .
作用机制
Target of Action
N-phenylphenazine-1-carboxamide, a novel fungicidal compound, primarily targets the fungal pathogen Rhizoctonia solani . The compound’s antagonistic action against this pathogen has been the subject of extensive research .
Mode of Action
The interaction of N-phenylphenazine-1-carboxamide with Rhizoctonia solani results in significant changes in the pathogen’s morphology and gene expression . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Biochemical Pathways
N-phenylphenazine-1-carboxamide affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The action of N-phenylphenazine-1-carboxamide on Rhizoctonia solani leads to molecular and cellular effects. There were 6838 DEGs under N-phenylphenazine-1-carboxamide treatment, including 291 significant DEGs, of which 143 were upregulated and 148 downregulated . These changes in gene expression reflect the profound impact of N-phenylphenazine-1-carboxamide on the pathogen’s cellular functions .
未来方向
属性
IUPAC Name |
N-phenylphenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSZSDBLKUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

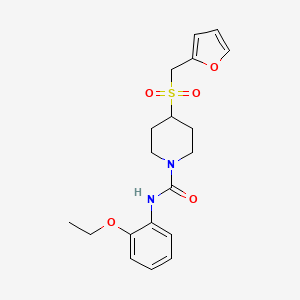
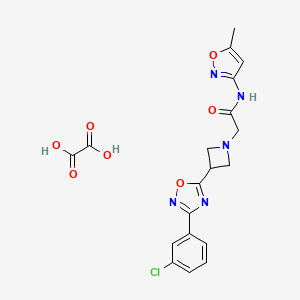
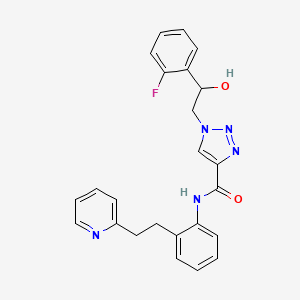
![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2684475.png)
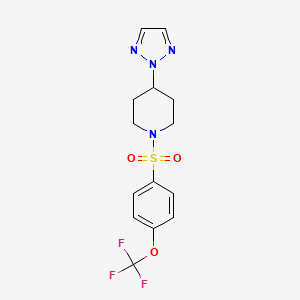
![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)

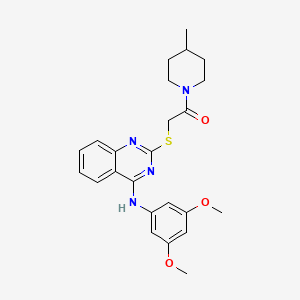
![3-(2,5-dimethoxyphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2684485.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2684487.png)

